3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Description
This compound is a fused heterocyclic system featuring a pyrano[2,3-f][1,3]benzoxazin-4-one core substituted with a 2-methoxyphenyl group at position 3, a methyl group at position 2, and a 2-morpholin-4-ylethyl moiety at position 7. The inclusion of propan-2-ol (isopropanol) suggests it may exist as a solvate or co-crystal, a common feature in crystallography to enhance stability or solubility . Key structural attributes include:
- Molecular formula: Likely derived from analogs in the evidence, such as C₃₀H₃₁NO₉ for a related compound with propan-2-ol .
- Functional groups: Methoxy (electron-donating), morpholine (polar, basic), and fused benzoxazinone (rigid, planar) motifs.
The compound’s synthesis likely involves multicomponent reactions or cyclization strategies, as seen in structurally related pyrano-benzoxazinones .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5.C3H8O/c1-17-23(18-5-3-4-6-21(18)29-2)24(28)19-7-8-22-20(25(19)32-17)15-27(16-31-22)10-9-26-11-13-30-14-12-26;1-3(2)4/h3-8H,9-16H2,1-2H3;3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZELKLGKRVUZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCN4CCOCC4)C5=CC=CC=C5OC.CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target proteins involved in various biochemical pathways.
Mode of Action
It is likely that it interacts with its targets through a series of molecular interactions, possibly including hydrogen bonding and π-π interactions.
Biological Activity
The compound 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure combines a benzoxazine core with a pyran ring and various functional groups, including a methoxyphenyl and morpholine moiety. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 500.67 g/mol. The presence of the morpholine group is particularly noteworthy as it is often associated with enhanced biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. The morpholine moiety can enhance solubility and bioavailability, which are critical for pharmacological efficacy. The compound's structure suggests potential interactions with enzymes and receptors involved in inflammatory processes and other pathophysiological conditions.
In Vitro Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds containing the benzoxazine scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways .
| Compound Name | Activity | Reference |
|---|---|---|
| 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | Potential COX-II inhibitor | |
| 6-Morpholinoquinazolinone | Anticancer properties | |
| 4-Hydroxybenzoxazinone | Neuroprotective effects |
In Vivo Studies
In vivo experiments have indicated that similar compounds can reduce inflammation in animal models. For example, studies on morpholine derivatives have shown their ability to mitigate carrageenan-induced edema in rats, suggesting their potential as anti-inflammatory agents .
Case Studies
Several case studies have focused on the pharmacological properties of compounds related to the target molecule:
- Neuroprotective Effects : Research on pyrano[3,2-c]chromene derivatives bearing morpholine groups has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that similar derivatives may offer neuroprotection through modulation of oxidative pathways .
- Anticancer Activity : A study evaluated the anticancer potential of benzoxazine derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
Scientific Research Applications
The compound 3-(2-methoxyphenyl)-2-methyl-9-[2-(morpholin-4-yl)ethyl]-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a molecular weight of 436.5 and the molecular formula . Another similar compound is 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol, which has a molecular formula of and a molecular weight of 496.604.
Research Applications
This compound is a research compound with potential in medicinal chemistry.
Chemical Structure and Properties
The compound has a benzoxazine core with a pyran ring and functional groups, including a methoxyphenyl and morpholine moiety. The morpholine group can enhance biological activity, solubility, and bioavailability, which is critical for pharmacological efficacy.
Target of Action
Compounds with similar structures have been known to target proteins involved in various biochemical pathways. It is likely that it interacts with its targets through hydrogen bonding and π-π interactions. Similar compounds have been known to affect various biochemical pathways, potentially leading to various downstream effects. These properties are crucial in determining the bioavailability of the compound. It is likely that it induces changes at the molecular and cellular levels, potentially leading to various physiological effects.
Biological Activity
This compound may interact with biological targets because of its structure. The morpholine component can improve solubility and bioavailability, which are important for pharmacological efficacy. Its structure suggests it may interact with enzymes and receptors in inflammatory processes and other pathophysiological conditions.
In Vitro Studies
Derivatives similar to this compound exhibit anti-inflammatory properties. Compounds containing the benzoxazine scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.
In Vivo Studies
In vivo experiments indicated that similar compounds can reduce inflammation in animal models. Studies on morpholine derivatives have shown their ability to mitigate carrageenan-induced edema in rats, suggesting their potential as anti-inflammatory agents.
Case Studies
- Neuroprotective Effects: Research on pyrano[3,2-c]chromene derivatives bearing morpholine groups has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that similar derivatives may offer neuroprotection through modulation of oxidative pathways.
- Anticancer Activity: A study evaluated the anticancer potential of benzoxazine derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
| Compound Name | Activity | Reference |
|---|---|---|
| 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | Potential COX-II inhibitor | |
| 6-Morpholinoquinazolinone | Anticancer properties | |
| 4-Hydroxybenzoxazinone | Neuroprotective effects |
Comparison with Similar Compounds
3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one (8b)
- Structure: Pyrano-pyranone core with 4-methoxybenzoyl and methyl substituents.
- Synthesis: Prepared via condensation of 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride (50% yield, m.p. 125°C) .
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydropyrano[2,3-f]chromene-4,8-dione
6-Chloro-4-ethyl-9-(4-methoxybenzyl)-8,10-dihydrobenzoxazin-2-one
- Structure: Benzoxazinone with chloro, ethyl, and 4-methoxybenzyl groups.
- Key difference : Chloro substituent increases lipophilicity, while ethyl and benzyl groups may sterically hinder interactions compared to the morpholinylethyl group in the target compound .
Physicochemical and Pharmacological Comparisons
Table 1. Key Properties of Analogues vs. Target Compound
Key Observations:
Propan-2-ol may improve crystallinity, as seen in co-crystals .
Synthetic Accessibility: The target compound’s fused benzoxazinone system likely requires multistep synthesis, contrasting with the one-pot methods for pyrano-chromenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
